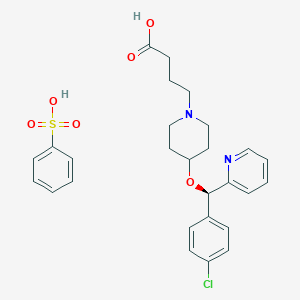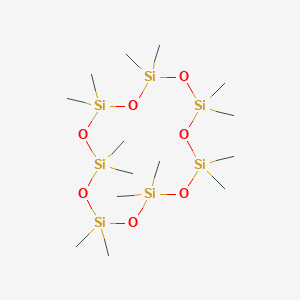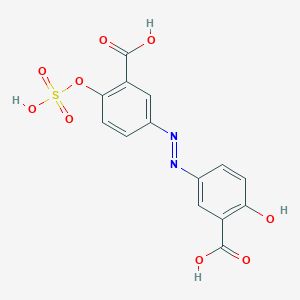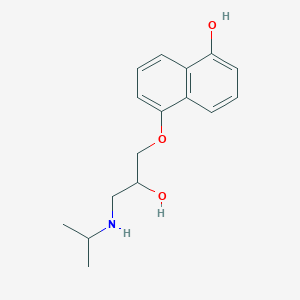
Prednisolon-17,21-diacetat
Übersicht
Beschreibung
4’-Aminopropiophenone, also known as para-aminopropiophenone, is a chemical compound with the molecular formula C9H11NO. It is highly toxic and can cause injury or death upon physical contact or inhalation of fumes. The toxicity of 4’-Aminopropiophenone is derived from its action on circulating hemoglobin, rapidly converting it to methemoglobin, which is incapable of transporting oxygen, leading to hypoxia, coma, and death .
Wissenschaftliche Forschungsanwendungen
4’-Aminopropiophenon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Es wird auf seine Auswirkungen auf Hämoglobin und seinen potenziellen Einsatz zur Kontrolle von Raubtierpopulationen untersucht.
Medizin: Es laufen Forschungen, um seine potenziellen therapeutischen Anwendungen und Gegenmittel gegen seine Toxizität zu untersuchen.
Industrie: Es wird bei der Herstellung von Farbstoffen, Arzneimitteln und anderen chemischen Produkten verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4’-Aminopropiophenon beinhaltet seine Wechselwirkung mit Hämoglobin im Blut. Es wandelt Hämoglobin schnell in Methämoglobin um, das nicht in der Lage ist, Sauerstoff zu transportieren. Dies führt zu Hypoxie, Koma und Tod aufgrund der Hemmung der Zellatmung. Die molekularen Ziele umfassen Hämoglobin und die an der Sauerstofftransport beteiligten Wege .
Wirkmechanismus
Target of Action
Prednisolone 17,21-diacetate, also known as Prednisolone, is a glucocorticoid . Its primary targets are glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Prednisolone interacts with its targets by binding to the glucocorticoid receptors, leading to changes in gene transcription. This interaction results in anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Biochemical Pathways
Prednisolone affects various biochemical pathways. It can be reversibly metabolized to prednisone, which is then metabolized to various compounds, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione . The biotransformation of hydrocortisone to prednisolone is facilitated by the enzyme 3-ketosteroid-Δ1-dehydrogenases .
Result of Action
The molecular and cellular effects of Prednisolone’s action are diverse, given its wide range of indications. It is used to treat endocrine, rheumatic, hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis . Its anti-inflammatory and immunosuppressive effects are particularly beneficial in these conditions.
Action Environment
The action, efficacy, and stability of Prednisolone can be influenced by various environmental factors. For instance, the pH value, temperature, presence of hydrogen peroxide, solvent, and electron acceptor can affect the yield of prednisolone in biotransformation reactions . Furthermore, the presence of other medications can impact the disposition of Prednisolone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4’-Aminopropiophenone can be synthesized through various methods. One common method involves the reaction of 4-nitropropiophenone with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The reaction conditions typically include a temperature of around 50-60°C and a pressure of 1-2 atmospheres.
Industrial Production Methods: In industrial settings, 4’-Aminopropiophenone is produced through a similar reduction process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Reaktionstypen: 4’-Aminopropiophenon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann mit Oxidationsmitteln wie Kaliumpermanganat zu 4’-Nitropropiophenon oxidiert werden.
Reduktion: Die Verbindung kann mit Wasserstoffgas und einem Palladiumkatalysator aus 4’-Nitropropiophenon zu 4’-Aminopropiophenon reduziert werden.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator bei 50-60 °C.
Substitution: Verschiedene Reagenzien, abhängig von der gewünschten funktionellen Gruppenersetzung.
Hauptprodukte, die gebildet werden:
Oxidation: 4’-Nitropropiophenon.
Reduktion: 4’-Aminopropiophenon.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
4’-Aminopropiophenon kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
4’-Nitropropiophenon: Ähnlich in der Struktur, jedoch mit einer Nitrogruppe anstelle einer Aminogruppe.
4’-Methoxypropiophenon: Ähnlich in der Struktur, jedoch mit einer Methoxygruppe anstelle einer Aminogruppe.
4’-Chlorpropiophenon: Ähnlich in der Struktur, jedoch mit einer Chlorogruppe anstelle einer Aminogruppe.
Einzigartigkeit: 4’-Aminopropiophenon ist aufgrund seiner hohen Toxizität und spezifischen Wirkung auf Hämoglobin einzigartig, was es zu einem wirksamen Mittel zur Kontrolle von Raubtierpopulationen und einem interessanten Forschungsobjekt in der Toxikologie macht .
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-20,22,29H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLTWMGSJXSKQJ-WEXULQILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170149 | |
| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17652-24-3 | |
| Record name | Prednisolone 17,21-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017652243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



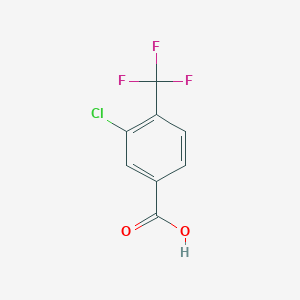
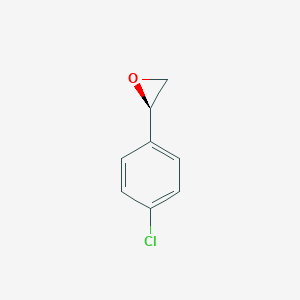




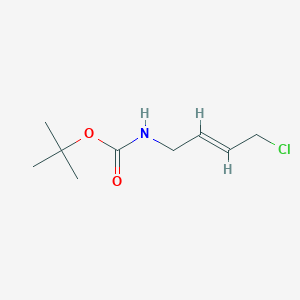
![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
